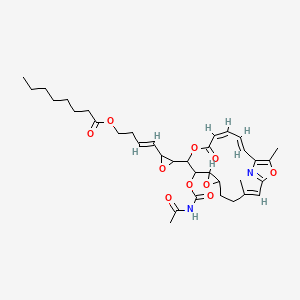
salarin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Salarin C, also known as this compound, is a useful research compound. Its molecular formula is C35H46N2O10 and its molecular weight is 654.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 750154. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibition of Cell Proliferation
Salarin C has been shown to effectively inhibit the proliferation of several human leukemia cell lines, including K562 and UT-7. In studies, it demonstrated IC50 values in the low nanomolar range (0.0005–0.5 μg/mL), indicating high potency against these cells . The mechanism of action involves inducing apoptosis through various pathways:
- Cell Cycle Arrest : Treatment with this compound leads to cell cycle arrest, as evidenced by flow cytometry analyses.
- Apoptotic Markers : The compound triggers apoptosis, which can be monitored through annexin V/propidium iodide staining and cleavage of poly(ADP-ribose) polymerase (PARP) and caspases 3 and 9 .
Potential Therapeutic Uses
Cancer Treatment
Given its potent cytotoxicity, this compound is being investigated as a potential lead compound for developing new anti-cancer drugs. The unique structure of this compound allows for modifications that may enhance its efficacy and selectivity. Preliminary structure-activity relationship (SAR) studies have identified sensitive functionalities that could be targeted for derivative synthesis .
Research Applications
This compound serves as a valuable tool in basic research aimed at understanding cancer biology. Its ability to induce specific cellular responses makes it an important compound for studying apoptotic pathways and cellular signaling mechanisms associated with cancer progression .
Case Study 1: Cytotoxicity in Leukemia Cells
A study conducted on K562 leukemia cells demonstrated that this compound not only inhibited cell growth but also induced significant DNA damage. The findings revealed that exposure to this compound resulted in increased levels of reactive oxygen species (ROS), contributing to oxidative stress and subsequent apoptosis .
Case Study 2: Structure-Activity Relationship Studies
Research focusing on the SAR of salarin derivatives highlighted the importance of specific functional groups in modulating biological activity. For instance, modifications at the 16,17-vinyl epoxide position were found to significantly affect cytotoxicity levels. These insights are crucial for the rational design of more effective analogs .
Comparative Data Table
The following table summarizes key findings related to this compound's applications:
| Property | Description |
|---|---|
| Source | Marine sponge (Fascaplysinopsis sp.) |
| Cytotoxic Activity | Potent inhibitor of K562 and UT-7 leukemia cells |
| Mechanism of Action | Induces apoptosis via ROS generation and PARP cleavage |
| IC50 Values | 0.0005–0.5 μg/mL |
| Research Applications | Cancer biology studies; drug development |
| Notable Studies | Induction of DNA damage; SAR analysis |
Propiedades
Fórmula molecular |
C35H46N2O10 |
|---|---|
Peso molecular |
654.7 g/mol |
Nombre IUPAC |
[(E)-4-[3-[(2Z,13Z,15E)-9-(acetylcarbamoyloxy)-3,18-dimethyl-12-oxo-7,11,19-trioxa-20-azatricyclo[15.2.1.06,8]icosa-1(20),2,13,15,17-pentaen-10-yl]oxiran-2-yl]but-3-enyl] octanoate |
InChI |
InChI=1S/C35H46N2O10/c1-5-6-7-8-9-16-29(39)42-20-13-12-15-26-31(44-26)33-34(47-35(41)36-24(4)38)32-27(45-32)19-18-22(2)21-28-37-25(23(3)43-28)14-10-11-17-30(40)46-33/h10-12,14-15,17,21,26-27,31-34H,5-9,13,16,18-20H2,1-4H3,(H,36,38,41)/b14-10+,15-12+,17-11-,22-21- |
Clave InChI |
KHGGKINOQOIBEV-PRBAJBALSA-N |
SMILES isomérico |
CCCCCCCC(=O)OCC/C=C/C1C(O1)C2C(C3C(O3)CC/C(=C\C4=NC(=C(O4)C)/C=C/C=C\C(=O)O2)/C)OC(=O)NC(=O)C |
SMILES canónico |
CCCCCCCC(=O)OCCC=CC1C(O1)C2C(C3C(O3)CCC(=CC4=NC(=C(O4)C)C=CC=CC(=O)O2)C)OC(=O)NC(=O)C |
Sinónimos |
salarin C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















